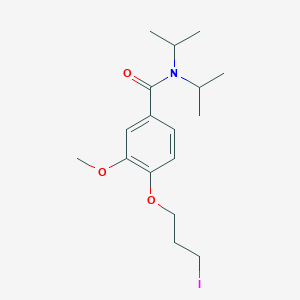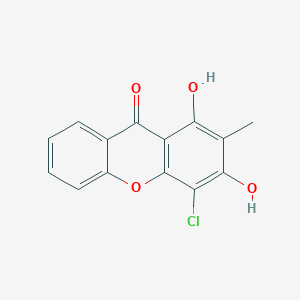
4-Chloro-1,3-dihydroxy-2-methyl-9H-xanthen-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-1,3-dihydroxy-2-methyl-9H-xanthen-9-one is a xanthone derivative, a class of compounds known for their diverse biological activities and structural variety. Xanthones are aromatic oxygenated heterocyclic molecules with a dibenzo-γ-pyrone scaffold. The compound’s molecular formula is C14H9ClO4, and it is characterized by the presence of chlorine, hydroxyl, and methyl groups attached to the xanthone core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1,3-dihydroxy-2-methyl-9H-xanthen-9-one typically involves the chlorination of 1,3-dihydroxy-2-methyl-9H-xanthen-9-one. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure selective chlorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-Chloro-1,3-dihydroxy-2-methyl-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea in polar solvents.
Major Products Formed
Oxidation: Formation of xanthone quinones.
Reduction: Formation of dihydro-xanthones.
Substitution: Formation of amino or thio-xanthone derivatives.
科学的研究の応用
4-Chloro-1,3-dihydroxy-2-methyl-9H-xanthen-9-one has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other xanthone derivatives with potential biological activities.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用機序
The biological effects of 4-Chloro-1,3-dihydroxy-2-methyl-9H-xanthen-9-one are primarily due to its ability to modulate oxidative stress and inflammation pathways. It interacts with molecular targets such as nuclear factor erythroid 2-related factor 2 (Nrf2), which regulates the expression of antioxidant proteins. The compound’s hydroxyl groups can scavenge free radicals, thereby reducing oxidative damage in cells.
類似化合物との比較
Similar Compounds
1,3-Dihydroxy-2-methyl-9H-xanthen-9-one: Lacks the chlorine atom, making it less reactive in substitution reactions.
4-Methoxy-1,3-dihydroxy-2-methyl-9H-xanthen-9-one: Contains a methoxy group instead of chlorine, altering its electronic properties and reactivity.
2,4-Dichloro-1,3-dihydroxy-6-methoxy-9H-xanthen-9-one: Has additional chlorine and methoxy groups, leading to different biological activities.
Uniqueness
4-Chloro-1,3-dihydroxy-2-methyl-9H-xanthen-9-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties. The presence of the chlorine atom enhances its potential for nucleophilic substitution reactions, making it a valuable intermediate in synthetic chemistry.
特性
CAS番号 |
150693-10-0 |
|---|---|
分子式 |
C14H9ClO4 |
分子量 |
276.67 g/mol |
IUPAC名 |
4-chloro-1,3-dihydroxy-2-methylxanthen-9-one |
InChI |
InChI=1S/C14H9ClO4/c1-6-11(16)9-13(18)7-4-2-3-5-8(7)19-14(9)10(15)12(6)17/h2-5,16-17H,1H3 |
InChIキー |
AWNIUBDOEINZQP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(C(=C1O)Cl)OC3=CC=CC=C3C2=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-tert-Butyl-6-[dimethyl(phenyl)silyl]-4-methylphenol](/img/structure/B12552019.png)
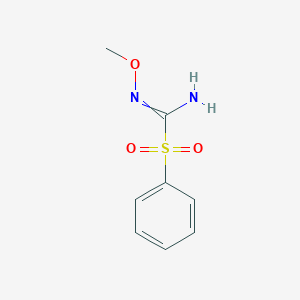
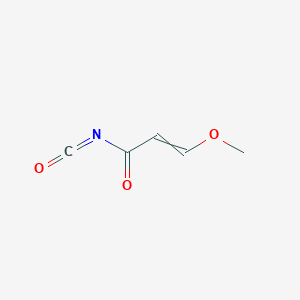
![Benzoic acid, 3,4-bis[[11-[(1-oxo-2-propenyl)oxy]undecyl]oxy]-](/img/structure/B12552041.png)
![1,1'-[Cyclopropane-1,1-diylbis(carbonyloxy)]di(pyrrolidine-2,5-dione)](/img/structure/B12552043.png)

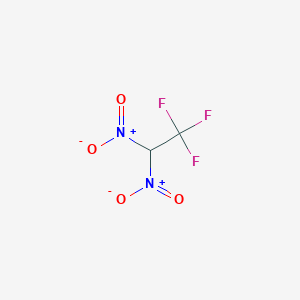
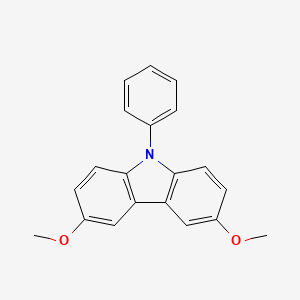
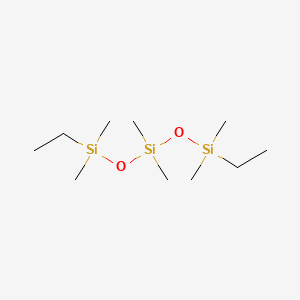

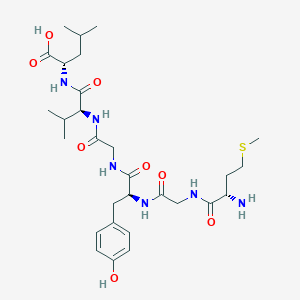
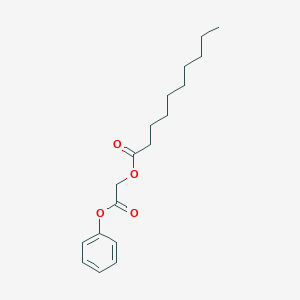
![N,N,N-Trimethyl-4-{[4-(non-1-yn-1-yl)benzoyl]oxy}butan-1-aminium iodide](/img/structure/B12552088.png)
